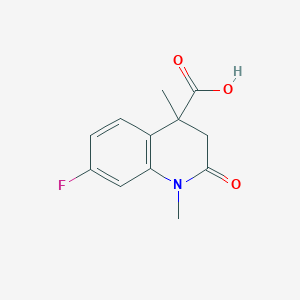
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a dimethylamino-substituted pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the dimethylamino group and the methyl group. The pyrrolidine ring is then constructed, and the carbaldehyde group is introduced in the final step. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to ensure high yield and minimal by-products .
化学反応の分析
Types of Reactions
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
作用機序
The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and dimethylamino-substituted pyridines. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Dimethylaminopyridine (DMAP)
Uniqueness
What sets 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the pyrrolidine ring enhances its versatility in various applications .
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-10-7-13(15(2)3)14-8-11(10)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3 |
InChIキー |
MMEFKDCFVGBWOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2CCCN2C=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)


![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)





![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)
